Lenampicillin-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

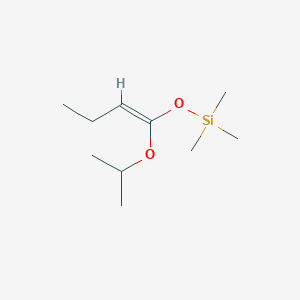

Lenampicillin-d5 Hydrochloride is a deuterated form of Lenampicillin, a prodrug of ampicillin. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies. Lenampicillin itself is a beta-lactam antibiotic that inhibits bacterial penicillin-binding proteins, making it effective against a wide range of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenampicillin-d5 Hydrochloride involves the incorporation of deuterium atoms into the phenyl ring of Lenampicillin. The general synthetic route includes the following steps:

Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.

Formation of Deuterated Phenylacetic Acid: Deuterated benzene undergoes a Friedel-Crafts acylation reaction with chloroacetic acid to form deuterated phenylacetic acid.

Synthesis of Deuterated Ampicillin: Deuterated phenylacetic acid is then reacted with 6-aminopenicillanic acid to form deuterated ampicillin.

Esterification: The final step involves the esterification of deuterated ampicillin with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol to produce Lenampicillin-d5, which is then converted to its hydrochloride salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of benzene using specialized reactors.

Automated Synthesis: Automated systems for the synthesis of deuterated phenylacetic acid and deuterated ampicillin.

Purification: High-performance liquid chromatography (HPLC) and crystallization techniques are used to purify the final product

Chemical Reactions Analysis

Types of Reactions

Lenampicillin-d5 Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond in Lenampicillin-d5 can be hydrolyzed to release deuterated ampicillin.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the beta-lactam ring.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions

Major Products

Hydrolysis: Deuterated ampicillin and (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Oxidation: Oxidized derivatives of Lenampicillin-d5.

Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

Lenampicillin-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Biological Research: Used to investigate the metabolic pathways and mechanisms of action of antibiotics.

Medical Research: Helps in the development of new antibiotics and understanding bacterial resistance mechanisms .

Mechanism of Action

Lenampicillin-d5 Hydrochloride, like its non-deuterated counterpart, is a prodrug that is converted to ampicillin in the body. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. By inhibiting these enzymes, ampicillin causes cell lysis and death of the bacterium .

Comparison with Similar Compounds

Similar Compounds

Ampicillin: The non-deuterated form of Lenampicillin-d5.

Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action.

Bacampicillin: A prodrug of ampicillin with improved oral bioavailability

Uniqueness

Lenampicillin-d5 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .

Properties

CAS No. |

1356847-85-2 |

|---|---|

Molecular Formula |

C₂₁H₁₉D₅ClN₃O₇S |

Molecular Weight |

502.98 |

Synonyms |

(2S,5R,6R)-6-[[(2R)-Amino(phenyl-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester Hydrochloride; KB 1585-d5; KBT 1585-d5; Takacillin-d5; Varacillin-d5; _x000B_[2S-[2α,5α,6β |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)